Parvodicin

Description

Significance of Glycopeptide Antibiotics in Antimicrobial Research

Glycopeptide antibiotics are a crucial class of antimicrobial agents, primarily utilized for treating infections caused by Gram-positive bacteria. These antibiotics exert their effect by inhibiting bacterial cell wall synthesis, making them vital in managing severe infections, particularly when other treatments prove ineffective. ebsco.comresearchgate.net Vancomycin (B549263), discovered in 1956, is a prominent and widely used member of this class. ebsco.com Glycopeptides are particularly valuable for patients who exhibit allergies to beta-lactam antibiotics. ebsco.com Their mechanism of action involves binding to the acyl-D-alanyl-D-alanine terminus of the nascent peptidoglycan, thereby preventing its extracellular polymerization and subsequently inhibiting bacterial cell growth and division. researchgate.netacs.org While effective, challenges such as the development of bacterial resistance have driven ongoing research efforts to understand their mechanisms and develop new compounds within this class. ebsco.comresearchgate.net

Historical Context of Natural Product Discovery from Actinomycetes

Actinomycetes, a group of ubiquitous Gram-positive bacteria characterized by their filamentous morphology and high G+C DNA content, have historically been a premier source for the discovery of natural products with significant biological activities, including antibiotics. nih.govnih.govmicrobiologysociety.org The discovery of streptomycin (B1217042) from Streptomyces griseus in the 1940s marked a pivotal moment, stimulating widespread research into microbial natural products. nih.govmdpi.com This led to a "golden era" of antibiotic discovery between 1950 and 1970, with the commercialization of numerous life-saving antibiotics derived from actinomycetes, such as vancomycin and rifamycin. nih.govmdpi.com Actinomycetes are estimated to produce a substantial portion of all microbial bioactive metabolites, underscoring their importance as "microbial cell factories". nih.gov Despite a decline in the discovery rate in subsequent decades due to challenges like rediscovery of known compounds, advancements in genomic analysis and other technologies have revitalized interest in exploring the untapped biosynthetic potential of actinomycetes from diverse environments. nih.govnih.govmicrobiologysociety.org

Genesis of Parvodicin Research: Isolation and Initial Characterization

The research into this compound originated from the investigation of novel microorganisms as potential sources of new antibiotics. This led to the isolation and characterization of a specific actinomycete strain capable of producing a complex of glycopeptide antibiotics. nih.gov

An extensive taxonomic investigation identified the strain SK&F-AAJ-271 as a new species, which was designated Actinomadura parvosata. nih.gov This organism belongs to the genus Actinomadura, which is part of the family Thermomonosporaceae. ontosight.ai Actinomadura parvosata subsp. kistnae is a subspecies that has undergone taxonomic revisions, initially being classified under Microtetraspora parvosata subsp. kistnae before being reclassified based on phylogenetic analyses. ontosight.ai The strain S382-8 is a specific isolate of this subspecies and is deposited in culture collections, such as the American Type Culture Collection (ATCC) with the designation ATCC 55076. ontosight.ai Actinomadura parvosata subsp. kistnae is characterized as a Gram-positive, aerobic actinomycete that forms branched substrate mycelium and produces single spores on the tips of short sporophores. ontosight.ai The taxonomic lineage of Actinomadura parvosata includes Bacteria > Bacillati > Actinomycetota > Actinomycetes > Streptosporangiales > Streptosporangiaceae > Nonomuraea. uniprot.orgcazy.org

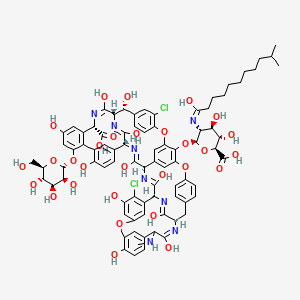

Fermentations of Actinomadura parvosata were found to produce a complex of acidic, lipophilic glycopeptide antibiotics, collectively referred to as the parvodicins. nih.gov Initial reports focused on the isolation and structural elucidation of components within this complex. Structures for seven isolated components were determined using a combination of mass spectral, high-field NMR, and chemical techniques. nih.gov A notable structural feature identified in two of the isolated components was the presence of O-acetyl functionality, which was considered unique among the known members of the glycopeptide antibiotic class at the time. nih.gov The this compound complex is described as a family of glycopeptides with potent antibiotic activity, sharing a common cyclic peptide core with ristocetin. bioaustralis.com The variations among the analogues within the complex lie in the fatty acid substitution on the aminosugar. bioaustralis.com this compound C2 is identified as a glycopeptide antibiotic that can be isolated from Actinomadura parvosata and is a component of the this compound complex. medchemexpress.comcaymanchem.comcaymanchem.com this compound C4 is also described as a glycopeptide antibiotic from Actinomadura parvosata and a component of the complex. medchemexpress.com

Table 1: Producing Microorganism Taxonomy

| Level | Classification |

| Domain | Bacteria |

| Kingdom | Bacillati |

| Phylum | Actinomycetota |

| Class | Actinomycetes |

| Order | Streptosporangiales |

| Family | Streptosporangiaceae |

| Genus | Nonomuraea |

| Species | [Actinomadura] parvosata |

| Subspecies | [Actinomadura] parvosata subsp. kistnae |

| Strain (Example) | ATCC 55076 (S382-8) |

Table 2: Selected this compound Complex Components Mentioned

Properties

IUPAC Name |

(1S,2R,19R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-[(1-hydroxy-10-methylundecylidene)amino]oxan-2-yl]oxy-5,32-dichloro-2,21,26,31,35,38,44,49,54,56,59-undecahydroxy-22-(methylamino)-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),20,23(61),24,26,29(60),30,32,35,38,41(57),42,44,46(51),47,49,53,55,58,65-heptacosaene-52-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59?,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMMGNLKWHJGSE-HGEJTLAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCC(=NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=N6)O)N=C(C4N=C(C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=NC(CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCC(=N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=N6)O)N=C([C@@H]4N=C([C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=N[C@H](CC2=CC=C(O3)C=C2)C(=N1)O)O)NC)O)O)Cl)O)O)O)C(=O)O)O)O)Cl)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H88Cl2N8O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1732.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Comparative Chemical Biology

Elucidation of Parvodicin Component Structures

The structures of the individual components within the this compound complex were determined through the application of various analytical techniques.

The structural elucidation of seven isolated components of this compound was achieved through a combination of mass spectral, high-field NMR, and chemical techniques. nih.govfishersci.nlfishersci.se These methods are fundamental in organic structure determination, providing information on molecular weight, fragmentation patterns, and the environment of atoms within the molecule. sensus.orgpharmakb.comiiab.me

A notable structural feature identified in two of the isolated this compound components is the presence of an O-acetyl functionality. nih.govfishersci.nlfishersci.se This specific modification is considered unique among the known members of the glycopeptide antibiotic class at the time of this compound's discovery. nih.govfishersci.semims.com

Application of Spectroscopic and Chemical Techniques (e.g., Mass Spectrometry, High-Field NMR)

Comparative Structural Analysis with Related Glycopeptide Antibiotics

Comparative structural analysis places this compound within the broader context of glycopeptide antibiotics, highlighting both shared characteristics and distinct variations.

Structurally, the parvodicins share a common cyclic peptide core with ristocetin. wikipedia.orgwikidata.org Glycopeptide antibiotics, in general, are characterized by a central core heptapeptide (B1575542) structure. nih.gov This shared core provides a foundational similarity among members of this antibiotic class.

The analogues within the this compound complex exhibit structural variations, particularly in the form of fatty acid substitutions on the aminosugar moiety. wikipedia.orgwikidata.org This type of fatty acid substitution contributes to the structural diversity observed within lipopeptide compounds. guidetopharmacology.org The antibacterial effects of this compound components, such as C1 and C2, have been noted as stronger than C3 and C4, and variations in lipid chain branching and length also appear to influence activity. fishersci.nl

This compound C2 is recognized as a component of the A40926 antibiotic complex. wikipedia.orgwikipedia.org The A40926 complex is described as a family of dalbaheptide antibiotics. guidetopharmacology.org The glycopeptide A40926, produced by Nonomuraea gerenzanensis, is known as the precursor of the second-generation glycopeptide antibiotic dalbavancin (B606935). researchgate.netresearchgate.net The final biosynthetic product of A40926 is an O-acetylated form. researchgate.netresearchgate.net

Molecular Mechanism of Antimicrobial Action

Inhibition of Bacterial Cell Wall Biosynthesis

Bacterial cell wall synthesis is a complex, multi-step process involving the assembly and cross-linking of peptidoglycan units. Parvodicin intervenes in the later stages of this pathway, ultimately compromising the structural integrity of the cell wall. sigmaaldrich.com

Direct Binding to D-Alanyl-D-Alanine (D-Ala-D-Ala) Precursors

A key aspect of this compound's mechanism is its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors. bioaustralis.comdoseme-rx.comvulcanchem.comwikipedia.org This interaction is crucial for its antibacterial activity. The aglycone core of this compound forms hydrogen bonds with these terminal residues, effectively sequestering the precursors and preventing their incorporation into the growing peptidoglycan chain. vulcanchem.comwikipedia.orgasm.org This binding is highly specific to the D-Ala-D-Ala motif, which is unique to bacterial cell walls, contributing to the selective toxicity of glycopeptide antibiotics against bacteria. nih.gov

Disruption of Peptidoglycan Transglycosylation and Transpeptidation

By binding to the D-Ala-D-Ala termini, this compound sterically hinders the enzymes responsible for the polymerization and cross-linking of peptidoglycan. wikipedia.orgasm.orgnih.gov These enzymes, specifically transglycosylases and transpeptidases (also known as penicillin-binding proteins or PBPs), are essential for forming the rigid mesh-like structure of the bacterial cell wall. microbenotes.comsigmaaldrich.comufpr.br

The binding of this compound to the precursor prevents the transglycosylation reaction, which involves the addition of new peptidoglycan units to the growing glycan polymer. asm.orggoogle.comgoogle.comwikipedia.org Furthermore, the bulky glycopeptide-precursor complex also inhibits the transpeptidation reaction, which forms the peptide cross-links between glycan chains, providing the cell wall with its strength and rigidity. asm.orgnih.govdoseme-rx.com

Consequences for Bacterial Cell Wall Integrity and Lysis

The inhibition of both transglycosylation and transpeptidation by this compound leads to the production of a weakened and defective peptidoglycan layer. microbenotes.comsigmaaldrich.comasm.org Without proper cross-linking and polymerization, the cell wall loses its structural integrity and ability to withstand the high internal osmotic pressure of the bacterial cell. doseme-rx.comsigmaaldrich.comsensus.org This compromised cell wall ultimately results in bacterial cell lysis and death. medchemexpress.commicrobenotes.comsigmaaldrich.com

Comparative Analysis of Mechanism of Action with Other Glycopeptides (e.g., Vancomycin (B549263), Teicoplanin)

This compound shares a common mechanism of action with other well-established glycopeptide antibiotics such as vancomycin and teicoplanin. bioaustralis.comsensus.orgguidetopharmacology.orgnih.govnih.govnih.govnih.gov All these antibiotics primarily target bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. bioaustralis.comdoseme-rx.comwikipedia.orgsensus.orgnih.govnih.govnih.govnih.gov This binding prevents the subsequent transglycosylation and transpeptidation reactions necessary for cell wall assembly. wikipedia.orgasm.orgnih.govdoseme-rx.comsensus.orgnih.govnih.govnih.gov

While the core mechanism is similar, there can be subtle differences in binding affinity or interaction with specific bacterial enzymes among different glycopeptides. For instance, vancomycin binds tightly to the D-Ala-D-Ala portion, forming multiple hydrogen bonds. doseme-rx.comwikipedia.orgasm.org Teicoplanin also binds to D-Ala-D-Ala residues and blocks glycopeptide polymerization. wikipedia.orgmims.comnih.gov Some newer lipoglycopeptides, which are semi-synthetic derivatives of glycopeptides, may possess additional mechanisms, such as membrane interaction, which can enhance their activity or spectrum. wikipedia.orgresearchgate.net this compound, being a lipoglycopeptide component (specifically, the A40926 complex which is a precursor to dalbavancin (B606935), a semi-synthetic lipoglycopeptide), may also exhibit enhanced binding or additional interactions compared to earlier generation glycopeptides like vancomycin due to its lipophilic nature. bioaustralis.commedchemexpress.combiomol.com

Biosynthetic Pathway and Genetic Basis

Elucidation of the Parvodicin Biosynthetic Pathway

The biosynthesis of this compound is primarily carried out by a multimodular enzymatic system. The core structure, a heptapeptide (B1575542) aglycone, is assembled through the action of non-ribosomal peptide synthetases (NRPSs). frontiersin.org

Non-ribosomal peptide synthetases (NRPSs) are large, multi-modular enzymes responsible for the assembly of non-ribosomal peptides without the involvement of ribosomes or an mRNA template. mcmaster.cawikipedia.org In the biosynthesis of this compound, NRPS modules activate and condense specific amino acids, including both proteinogenic and non-proteinogenic types, to form the peptide backbone. mcmaster.ca Each module within an NRPS typically contains catalytic domains that perform specific functions, such as substrate recognition, activation, and peptide bond formation. biorxiv.org The order in which amino acids are incorporated is determined by the arrangement of these modules within the NRPS assembly line. biorxiv.org

While NRPS systems are central to the peptide backbone formation of glycopeptides like this compound, polyketide synthase (PKS) pathways can be involved in the biosynthesis of certain components or modifications found in some natural products, often in hybrid NRPS-PKS systems. mcmaster.caresearchgate.net In the context of this compound, the variations among analogues involve fatty acid substitutions on the aminosugar. bioaustralis.com While the direct involvement of a dedicated PKS pathway in synthesizing this specific fatty acid for this compound is not explicitly detailed in the provided search results, PKS systems are generally responsible for synthesizing a diverse range of carbon chains, including fatty acids, through the iterative condensation of small organic acid units. mcmaster.ca Further research would be needed to confirm if a PKS or a related enzymatic system is specifically responsible for the biosynthesis of the fatty acid moiety attached to the aminosugar in this compound.

Role of Non-Ribosomal Peptide Synthetase (NRPS) Systems

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes required for the biosynthesis of secondary metabolites like this compound are typically organized into biosynthetic gene clusters (BGCs) in the producer organism's genome. nih.govsecondarymetabolites.org Actinomadura parvosata has been identified as the source organism for this compound. bioaustralis.com

Biosynthetic gene clusters are consecutive genes that work together to produce specialized metabolites. nih.gov The genomic organization of BGCs in bacteria often involves the co-transcription of biosynthetic genes in operons, which helps ensure efficient biosynthesis. biorxiv.org While specific details on the precise genomic organization of the this compound BGC in Actinomadura parvosata are not extensively described in the provided snippets, BGCs for glycopeptide antibiotics are generally large and contain genes encoding the NRPS machinery, enzymes for non-proteinogenic amino acid synthesis, glycosyltransferases, and tailoring enzymes. frontiersin.org Analysis of such clusters often involves bioinformatics tools like antiSMASH to identify and characterize the potential secondary metabolite biosynthesis arsenal (B13267) within a genome. researchgate.net

Glycopeptide antibiotics characteristically contain non-proteinogenic amino acids, predominantly phenylglycine derivatives. biorxiv.org The biosynthesis of these unusual amino acids is crucial for the structure and activity of these compounds. Specific biosynthetic pathways for the formation of these residues are typically encoded within subclusters located within the broader glycopeptide BGCs. biorxiv.org Precursors for these non-proteinogenic amino acids, such as hydroxyphenylpyruvate and tyrosine, are often derived from the shikimate pathway. biorxiv.org While the specific genes responsible for the synthesis of the non-proteinogenic amino acids in this compound are not explicitly named in the search results, research on other glycopeptides indicates that these subclusters encode enzymes necessary for their formation, sometimes involving alternative mechanisms to ensure a sufficient supply of precursors. biorxiv.org Non-proteinogenic amino acids can be incorporated into nonribosomal peptides synthesized by NRPSs. wikipedia.orgfrontiersin.org

Regulatory and Export Genes within BGCs

The biosynthesis of specialized metabolites, including glycopeptide antibiotics like this compound, is governed by biosynthetic gene clusters (BGCs). nih.govresearchgate.net These clusters contain genes encoding the necessary biosynthetic enzymes, as well as genes for regulation, export, and self-resistance. researchgate.netbiorxiv.org

Regulatory genes within BGCs play a crucial role in controlling the expression of the biosynthetic pathway. mims.comjmicrobiol.or.kr These often include cluster-situated regulatory genes (CSRGs) that encode pathway-specific transcriptional regulators (PSRs). mims.commdpi.com StrR-like PSRs, for instance, function as activators in the biosynthesis of various antibiotics, including glycopeptides such as teicoplanin and A40926. mdpi.com While the specific regulatory genes within the this compound BGC have not been extensively detailed in the provided search results, studies on related glycopeptide BGCs highlight the importance of these regulators in controlling antibiotic production. For example, knocking out key activator genes in the balhimycin, teicoplanin, and A40926 BGCs resulted in the complete abolishment of antibiotic production. mdpi.com Regulatory genes are frequently organized as monocistronic units, while the structural biosynthetic genes tend to be co-transcribed in operons, a strategy that helps ensure efficient biosynthesis. biorxiv.org

Export genes within BGCs are essential for transporting the synthesized metabolites across cellular membranes to the extracellular environment. nih.gov Transporter genes are commonly colocalized with BGCs and can include ATP-dependent active transporters or ion-gradient-dependent transporters. nih.gov The presence and type of transporters can provide insights into the characteristics and function of the metabolites produced by a BGC. nih.gov Glycopeptide antibiotic BGCs, in general, are known to contain exporter genes. mdpi.com While specific export genes for this compound were not identified in the search results, their presence within the this compound BGC would be expected based on the nature of the compound as an extracellular antibiotic.

Genetic Engineering and Pathway Manipulation for Enhanced Production or Analog Generation

Genetic engineering and pathway manipulation offer powerful strategies to enhance the production of natural products like this compound or to generate novel analogs. nih.gov These approaches involve altering the genetic makeup of the producing organism to optimize the biosynthetic process. arcjournals.org

One strategy for enhancing production is to manipulate regulatory genes to increase the expression of the entire BGC. jmicrobiol.or.kr Heterologous expression of regulatory genes from other BGCs has shown promise in influencing antibiotic biosynthesis. mdpi.com For instance, expressing certain StrR-like PSRs from ramoplanin (B549286) and chersinamycin BGCs in Actinoplanes teichomyceticus (a teicoplanin producer) and Nonomuraea gerenzanensis (an A40926 producer) resulted in improved antibiotic production in some cases. mdpi.com This suggests that "cross-talk" between phylogenetically distant regulatory genes and different biosynthetic pathways is possible and could be exploited for activating silent BGCs or enhancing the yield of known compounds. mdpi.com

Pathway manipulation can also involve modifying or introducing genes encoding biosynthetic enzymes to alter the structure of the final product, leading to the generation of analogs. nih.gov The modular nature of non-ribosomal peptide synthetases (NRPS), enzymes often involved in the biosynthesis of peptide antibiotics like glycopeptides, allows for potential manipulation to incorporate different amino acid building blocks or modify the peptide chain. biorxiv.orgmcmaster.ca Additionally, enzymes involved in post-translational modifications, such as halogenases that introduce chlorine atoms (a feature present in this compound), or glycosyltransferases that attach sugar moieties, can be targets for engineering to create structural diversity. biorxiv.org Gene inactivation or deletion strategies can also be employed to remove competitive pathways that divert metabolic resources away from the desired product or to eliminate specific enzymatic steps to yield truncated or modified compounds. nih.gov

Structure Activity Relationship Sar Studies

Impact of Structural Variations within the Parvodicin Complex on Biological Activity

The natural this compound complex consists of several closely related analogues that differ in specific structural features. Analyzing the biological activity of these naturally occurring variants provides initial insights into the impact of these structural differences.

Role of Fatty Acid Substitutions on Aminosugars in Antimicrobial Potency

Variations in the fatty acid substitutions on the aminosugar residues are a primary source of diversity within the this compound complex. bioaustralis.com These lipophilic chains are attached to the glycopeptide core via the aminosugars. The length and nature of these fatty acid chains can significantly influence the antimicrobial potency of the different this compound components. While specific detailed data on the correlation between fatty acid chain length/structure and the antimicrobial activity of individual parvodicins were not extensively detailed in the provided search results, the general principle in lipopeptides and lipoglycopeptides is that the lipophilic moiety plays a role in membrane interaction and potentially influences binding to the target site or cellular uptake. Studies on other fatty acids and their derivatives have shown varying antimicrobial activities depending on chain length and saturation, particularly against Gram-positive bacteria. mdpi.com, scielo.org.mx, utc.edu

Influence of O-acetyl Functionality on Activity

The presence of O-acetyl functionality is noted as a structural feature found in some components of the this compound complex, distinguishing them from many other known glycopeptide antibiotics. nih.gov For example, this compound C1 contains O-acetyl groups. The presence or absence of these O-acetyl groups, and potentially their specific positions, can influence the biological activity. arxiv.org While the precise role of O-acetylation in this compound's activity requires further detailed SAR studies, in other contexts, O-acetylation of sugars can affect biological properties, including influencing interactions with biological targets and potentially altering pharmacokinetic properties. arxiv.org, nih.gov this compound C1, which possesses O-acetyl functionality, has been reported as the most active this compound component, producing high serum levels and potentially having a long duration of action. nih.gov

Systematic Chemical Modification and Derivatization Approaches

To further explore the SAR of this compound and develop improved analogues, systematic chemical modification and derivatization approaches are employed. nih.gov, mdpi.com, frontiersin.org

Correlation of Modified Chemical Structures with Altered Biological Activities

Following the synthesis of this compound derivatives, their biological activities, particularly antimicrobial potency against relevant bacterial strains, are evaluated. By comparing the activities of the modified compounds to that of the parent this compound and other derivatives, researchers can establish correlations between specific structural changes and observed alterations in biological activity. , asm.org, collaborativedrug.com, wikipedia.org, targetmol.com, arxiv.org This involves analyzing how modifications to the fatty acid chain, the presence or absence of O-acetyl groups, or alterations to the peptide core or sugar attachments impact the minimum inhibitory concentrations (MICs) against target pathogens. caymanchem.com, targetmol.com For instance, studies on other glycopeptides have shown that certain chemical modifications can lead to increased activity against resistant strains or improved pharmacokinetic profiles. asm.org The SAR derived from these studies guides the rational design of further derivatives with enhanced properties.

Insights from Comparative SAR with Other Glycopeptide Scaffolds

Comparing the SAR of this compound with that of other glycopeptide scaffolds, such as vancomycin (B549263) and teicoplanin, provides valuable insights into the common principles of activity within this class of antibiotics and highlights unique features of the this compound structure. wiley-vch.de, While all dalbaheptide glycopeptides share a common heptapeptide (B1575542) core, variations in glycosylation patterns, chlorination, and lipophilic substitutions contribute to their distinct activity profiles. wiley-vch.de, google.com, asm.org For example, the presence of specific sugars is generally important for dalbaheptide activity, with aglycones typically being less active. wiley-vch.de Modifications that enhance dimerization or introduce lipophilic side chains can improve membrane anchoring and contribute to activity against resistant strains. wiley-vch.de By comparing how similar modifications affect the activity of this compound versus other glycopeptides, researchers can better understand the specific role of the this compound scaffold in ligand binding and bacterial inhibition.

Antimicrobial Activity Profile in in Vitro and in Vivo Models

Spectrum of Activity against Gram-Positive Bacteria

The parvodicins exhibit in vitro activity against a range of Gram-positive bacteria. nih.gov

Efficacy against Staphylococcus aureus (including Methicillin-Resistant Strains)

Parvodicin has shown inhibitory effects against Staphylococcus aureus. medchemexpress.com This includes activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. Studies indicate that Staphylococcus aureus is highly sensitive to this compound C1.

Activity against Staphylococcus hemolyticus and Enterococcus faecalis

In addition to Staphylococcus aureus, this compound has demonstrated inhibitory activity against Staphylococcus hemolyticus and Enterococcus faecalis. medchemexpress.com this compound C1 and B2 have shown inhibitory effects on these bacteria. medchemexpress.commedchemexpress.comhuidacollection.cn Enterococcus faecalis has shown moderate sensitivity to this compound C1.

Comparative In Vitro Potency against Clinically Relevant Microorganisms

Comparative studies have evaluated the in vitro antibacterial activity of this compound against other antibiotics. This compound C has been reported to have stronger antibacterial effects than teicoplanin and vancomycin (B549263). Specifically, the antibacterial activity of this compound C is described as 1-4 times stronger than teicoplanin and 2-4 times stronger than vancomycin. The potency of different this compound components varies, with this compound C1 and C2 exhibiting stronger antibacterial effects than this compound C3 and C4. The structure of the lipid chains also influences activity, with terminal branching showing greater activity than straight chains (C1>C2>C3>C4, B1>B2), and longer chains being more active than short chains (C2>B).

Below is a table summarizing some of the comparative in vitro potency findings:

| Compound | Comparison Compound | Relative Potency (this compound C vs. Comparison) | Notes | Source |

| This compound C | Teicoplanin | 1-4 times stronger | Based on antibacterial activity. | |

| This compound C | Vancomycin | 2-4 times stronger | Based on antibacterial activity. | |

| This compound C1 | This compound C3, C4 | Stronger antibacterial effects | Comparison among this compound components. | |

| This compound C2 | This compound C3, C4 | Stronger antibacterial effects | Comparison among this compound components. | |

| This compound C1 | This compound B | Stronger antibacterial effects | Comparison based on chain length. | |

| This compound C2 | This compound B | Stronger antibacterial effects | Comparison based on chain length. |

Activity in In Vivo Infection Models (non-human, pre-clinical models)

Pre-clinical in vivo infection models are critical for evaluating the potential efficacy of antimicrobial agents before clinical trials. nih.govtheraindx.com These models, often utilizing animals such as mice, help to understand how a drug behaves within a whole organism and can predict clinical efficacy. theraindx.comyouthstem2030.org

Microbial Resistance Mechanisms and Parvodicin

Molecular Basis of Resistance to Glycopeptide Antibiotics

Resistance to glycopeptide antibiotics, including Parvodicin, primarily involves modifications to the bacterial cell wall target, the presence of efflux pump systems, and potentially enzymatic inactivation or modification of the antibiotic.

Target Modification (e.g., D-Ala-D-Lac Substitution)

The primary mechanism of high-level resistance to glycopeptide antibiotics is the modification of the peptidoglycan precursor target site in the bacterial cell wall. Glycopeptides typically bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, preventing its incorporation into the growing cell wall. mdpi.comnih.govpsu.edu

Resistance emerges when bacteria acquire or express genes that alter this terminal dipeptide. The most well-characterized modification is the substitution of the terminal D-Ala residue with D-lactate (D-Lac), resulting in a D-Ala-D-Lac terminus. mdpi.comnih.govpsu.eduresearchgate.netgenome.jp This substitution leads to a significant reduction (approximately 1000-fold) in the binding affinity of glycopeptides like vancomycin (B549263) due to the loss of a crucial hydrogen bond and altered hydrophobic interactions. nih.govresearchgate.netpnas.orgasm.orgasm.org

This resistance mechanism is often mediated by acquired gene clusters, such as the vanHAX genes found on mobile genetic elements like transposon Tn1546. mdpi.compnas.orgfrontiersin.org The vanH gene encodes a dehydrogenase that converts pyruvate (B1213749) to D-Lac, vanA encodes a ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide, and vanX encodes a D-Ala-D-Ala dipeptidase that hydrolyzes the normal D-Ala-D-Ala precursors, thereby ensuring the incorporation of the resistant D-Ala-D-Lac-terminated precursors into the peptidoglycan. mdpi.compnas.orgfrontiersin.orgfrontiersin.org Other van gene clusters (e.g., VanB, VanD, VanE, VanG, VanL, VanM, VanN) can also confer glycopeptide resistance, some resulting in D-Ala-D-Lac substitution (VanA, VanB, VanD, VanF, VanM) and others in D-Ala-D-Ser substitution (VanC, VanE, VanG, VanL, VanN), which also reduces affinity but typically confers lower levels of resistance than D-Ala-D-Lac. mdpi.comnih.govpsu.edugenome.jpfrontiersin.org

While much of the research on target modification focuses on vancomycin and teicoplanin resistance in clinical pathogens like enterococci and staphylococci, the principle of altered peptidoglycan precursors reducing antibiotic binding is a general mechanism of glycopeptide resistance. This compound, as a glycopeptide, is also susceptible to reduced binding affinity if target modification, such as D-Ala-D-Lac substitution, occurs in susceptible bacteria. vulcanchem.comscribd.comdergipark.org.trmcmaster.ca

Efflux Pump Systems in Bacterial Resistance to Glycopeptides

Efflux pumps are transmembrane proteins that actively transport various substrates, including antibiotics, out of bacterial cells, thereby reducing their intracellular concentration below inhibitory levels. dergipark.org.trtandfonline.comslideshare.netfrontiersin.org These systems contribute to both intrinsic and acquired antibiotic resistance in bacteria. dergipark.org.trtandfonline.comfrontiersin.orgasm.orgmdpi.com

While efflux pumps are a significant mechanism of resistance for many classes of antibiotics, particularly in Gram-negative bacteria which possess an outer membrane that limits influx, their role in resistance to large glycopeptide molecules like this compound in Gram-positive bacteria is less prominent compared to target modification. tandfonline.comasm.orgresearchgate.net Gram-negative bacteria exhibit intrinsic resistance to glycopeptides, partly due to the permeability barrier of the outer membrane and the action of efflux pumps. frontiersin.orgtandfonline.comresearchgate.net In Gram-positive bacteria, efflux pumps would need to transport the antibiotic across a single membrane, which is considered less efficient for resistance compared to Gram-negative systems that span both inner and outer membranes. tandfonline.com

However, energy-dependent efflux has been identified as a mechanism responsible for decreased drug accumulation in some multidrug-resistant cells, and efflux pumps can contribute to resistance against various antibiotic classes, including potentially glycopeptides, although specific systems directly conferring high-level clinical resistance to this compound via efflux are not as extensively documented as the van gene-mediated target modification. scribd.comdergipark.org.trtsbiochem.comnih.gov

Producer Organism Self-Resistance Mechanisms

Organisms that produce antibiotics, such as Actinomadura parvosata which produces this compound, must possess mechanisms to protect themselves from the toxic effects of their own secondary metabolites. mcmaster.cabiorxiv.orgnih.gov These self-resistance mechanisms are often encoded within the same biosynthetic gene clusters (BGCs) responsible for antibiotic production and can serve as a reservoir for resistance genes found in clinical pathogens. frontiersin.orgmcmaster.cabiorxiv.org

For glycopeptide-producing actinomycetes, self-resistance mechanisms often involve modifying the antibiotic target or sequestering the antibiotic. scribd.commcmaster.ca Some glycopeptide producers harbor van-like gene clusters that enable them to synthesize peptidoglycan precursors ending in D-Ala-D-Lac or D-Ala-D-Ser, similar to the resistance mechanisms observed in clinical isolates. frontiersin.org For instance, Actinoplanes teichomyceticus, a teicoplanin producer, has a van gene operon that confers resistance by producing D-Ala-D-Lac-terminated precursors. frontiersin.org

Actinomadura parvosata, the producer of this compound, is also expected to have self-resistance mechanisms. While specific details for this compound self-resistance in A. parvosata are not as extensively documented as for some other glycopeptides, it is known that producer organisms employ strategies such as target modification, efflux pumps, or antibiotic-modifying enzymes to evade the effects of their own antibiotics. mcmaster.catsbiochem.comnih.govfluoroprobe.compsu.edu Reduced permeability to the antibiotic has also been suggested as a self-resistance mechanism in some producer organisms. psu.edu The presence of self-resistance mechanisms in A. parvosata is essential for its survival during this compound biosynthesis.

Research on Strategies to Counteract Resistance to this compound

Addressing antibiotic resistance, including resistance to glycopeptides like this compound, is a critical area of research. Strategies to counteract resistance focus on several approaches:

Development of New Glycopeptide Derivatives: Modifying the structure of existing glycopeptides to overcome resistance mechanisms is an ongoing effort. This can involve chemical modifications aimed at improving binding affinity to modified targets (like D-Ala-D-Lac) or enhancing activity against resistant strains. researchgate.netasm.orgjst.go.jp

Combination Therapy: Using this compound in combination with other agents could potentially overcome resistance. This might involve combining it with beta-lactam antibiotics (which target a different step in cell wall synthesis) or with inhibitors of resistance mechanisms, such as efflux pump inhibitors. nih.gov Efflux pump inhibitors, though more studied for Gram-negative bacteria, are being investigated as a way to sensitize bacteria to antibiotics that are otherwise expelled from the cell. frontiersin.orgnih.govgardp.org

Understanding Resistance Evolution: Detailed research into the molecular mechanisms by which bacteria develop resistance to this compound is essential for designing effective countermeasures. This includes studying the genetic basis of resistance, the transfer of resistance elements, and the biochemical interactions between the antibiotic and bacterial targets or resistance factors. nih.gov

Exploring Novel Targets: While this compound targets cell wall synthesis, research into antibiotics that act on entirely different bacterial targets could provide alternatives for treating infections caused by this compound-resistant strains.

Synthetic and Semisynthetic Chemical Strategies

Total Synthesis Approaches for Parvodicin and its Analogs

Semisynthetic Modifications and Derivatization

Semisynthetic approaches are widely used to create novel glycopeptide antibiotics with improved properties, often starting from naturally occurring precursors. This compound complex, particularly component A40926, has been identified as a key precursor for the semisynthesis of novel glycopeptides. bioaustralis.commedkoo.comwikipedia.org

Utilizing this compound as a Precursor for Novel Glycopeptides (e.g., Dalbavancin)

This compound complex, specifically the A40926 complex, serves as a crucial starting material for the production of the semisynthetic lipoglycopeptide antibiotic dalbavancin (B606935). bioaustralis.commedkoo.comwikipedia.org Dalbavancin is derived from the A-40926 complex, which is produced by fermentation of a Nonomuraea strain. wikipedia.org The semisynthetic process involves several chemical modifications of the A-40926 precursor. wikipedia.org These modifications include selective esterification of the carboxyl group on the sugar moiety, amidation of the peptidyl carboxyl group, and saponification of the ester of the N-acylaminoglucuronic acid carboxyl group. wikipedia.org This process yields a mixture of closely related dalbavancin components. wikipedia.org

Chemical Strategies for Modifying Specific Moieties (e.g., Aminosugars, Peptide Core)

Chemical modifications of peptides and glycopeptides can target various functional groups to alter their properties, such as stability, solubility, and bioactivity. abyntek.commdpi.com While specific detailed chemical strategies for modifying the aminosugars or peptide core of this compound are not extensively detailed in the provided snippets, general approaches for peptide and glycopeptide modification are relevant.

Modifications to the peptide core can involve alterations to the amino acid sequence, backbone structure, or side chains. abyntek.commdpi.com These can include the incorporation of non-natural amino acids, cyclization, or modifications like N-methylation to enhance stability or alter interactions. abyntek.compeptide.com

Chemical modification of sugar moieties, such as those found in glycopeptides like this compound, is also a significant area of research in carbohydrate chemistry. mdpi.com While the provided results discuss the chemical modification of glycosaminoglycans, which are different from the aminosugars found in this compound, the principles of functionalizing hydroxyl groups, introducing charged groups, or performing oxidative cleavage are general chemical transformations that could potentially be applied to the aminosugar residues of this compound. mdpi.com The variation in fatty acid substitution on the aminosugar in naturally occurring this compound analogues highlights the potential for chemical derivatization at this site. bioaustralis.com

Future Research Directions and Translational Perspectives Excluding Clinical Aspects

Exploration of Undiscovered Parvodicin Analogs

The discovery of new antibiotic scaffolds and analogs remains a critical area of research in the face of evolving microbial resistance. Exploring undiscovered this compound analogs could involve several approaches. One avenue is the targeted isolation and characterization of related compounds from the original producing organism, Actinomadura parvosata, or from other microbial sources, particularly actinomycetes, which are known producers of diverse natural products. researchgate.net Techniques such as advanced chromatographic methods and spectroscopic analysis would be crucial for identifying and structurally elucidating novel analogs present in complex fermentation broths.

Another approach involves the rational design and synthesis of semi-synthetic analogs based on the core structure of this compound. This would entail chemical modifications to the peptide backbone, sugar moieties, or cross-linking patterns to generate compounds with potentially altered or improved properties. google.com High-throughput screening of natural product extracts and compound libraries, coupled with sensitive detection methods, can also aid in identifying novel this compound-like structures or compounds that interact with similar biological targets. gardp.org

Advanced Biosynthetic Engineering for Optimized Production or Novel Structures

The production of natural products like this compound through microbial fermentation can often be challenging to scale and optimize. Advanced biosynthetic engineering techniques offer promising avenues to address these limitations and potentially generate novel structures. Understanding the specific biosynthetic gene cluster responsible for this compound production in Actinomadura parvosata is a foundational step. biorxiv.org Techniques such as gene sequencing, annotation, and functional characterization of the enzymes involved in the pathway are essential. biorxiv.org

Once the biosynthetic pathway is understood, genetic engineering strategies can be employed. This could involve optimizing the expression of key biosynthetic genes, introducing or modifying regulatory elements to enhance product yield, or engineering the host organism for improved growth and production characteristics. Furthermore, domain swapping or module shuffling within the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymes, which are often involved in the biosynthesis of complex natural products, could lead to the generation of hybrid or novel this compound-like structures with potentially altered bioactivity. mcmaster.ca Heterologous expression of the this compound biosynthetic gene cluster in a more amenable host organism could also facilitate production and genetic manipulation.

High-Throughput Screening and Computational Approaches for SAR

Understanding the Structure-Activity Relationship (SAR) of this compound is crucial for rational design and optimization efforts. oncodesign-services.comnih.gov High-throughput screening (HTS) plays a vital role by allowing rapid assessment of the biological activity of a large number of this compound analogs or related compounds against relevant targets, such as bacterial cell wall synthesis enzymes. gardp.orgresearchgate.net This generates valuable data linking structural variations to biological effects.

Computational approaches complement HTS by providing in silico methods to analyze and predict SAR. nih.govresearchgate.netmdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations can be used to model the interaction of this compound and its analogs with their target molecules. researchgate.netmdpi.com These methods can help identify key structural features responsible for binding affinity and biological activity, guide the design of new analogs with improved properties, and prioritize compounds for experimental testing. nih.govresearchgate.net The integration of HTS data with computational analysis allows for a more efficient and informed exploration of the structure-activity landscape. nih.gov

Investigation of this compound's Role in Microbial Ecology

Natural products produced by microorganisms often play significant roles in their ecological interactions and survival. mcmaster.ca Investigating this compound's role in the microbial ecology of its producing organism, Actinomadura parvosata, and its environment could provide valuable insights into its biological function beyond its potential as an antibiotic. This could involve studying the conditions under which this compound is produced in its natural habitat, its spectrum of activity against competing microorganisms in that environment, and its potential signaling roles.

Ecological studies could employ techniques such as metagenomics and metatranscriptomics to analyze the microbial community structure and gene expression patterns in the presence and absence of Actinomadura parvosata and this compound. igb-berlin.de Co-culture experiments with Actinomadura parvosata and other microorganisms from its environment could help elucidate competitive or symbiotic interactions mediated by this compound. Understanding the ecological context of this compound production may reveal novel biological activities or provide clues for optimizing its fermentation. mdpi.comnih.govcropnutrition.com

Potential as a Biochemical Probe for Cell Wall Biology Research

This compound, as a glycopeptide antibiotic, is known to interfere with bacterial cell wall synthesis. researchgate.net This mechanism of action makes it a valuable potential tool for studying bacterial cell wall biology. This compound or modified, labeled versions of the compound could be used as biochemical probes to investigate the process of peptidoglycan synthesis, the function of enzymes involved in this pathway, and the dynamics of cell wall assembly and remodeling. frontiersin.orgresearchgate.netnih.govresearchgate.net

Using this compound as a probe could involve studying its binding to peptidoglycan precursors or enzymes in vitro. In vivo studies could utilize labeled this compound to track its localization within bacterial cells and observe its effects on cell wall morphology and integrity using microscopy techniques. frontiersin.org Such studies could help to further elucidate the precise molecular target(s) of this compound and provide a deeper understanding of bacterial cell wall biosynthesis, which is a crucial process for bacterial survival and a long-standing target for antibacterial agents. researchgate.net

Q & A

Q. What is the structural basis of Parvodicin’s antibiotic activity, and how does it compare to other glycopeptide antibiotics?

this compound belongs to the glycopeptide antibiotic class, characterized by a heptapeptide backbone with chlorine substitutions and sugar moieties critical for binding bacterial cell wall precursors. Its structure includes a disaccharide unit linked to a modified aglycone core, distinguishing it from vancomycin (which lacks the C-terminal sugar moiety) . Methodologically, X-ray crystallography and nuclear magnetic resonance (NMR) have been used to resolve its interaction with D-Ala-D-Ala termini, similar to vancomycin but with enhanced lipid II binding due to unique side-chain modifications .

Q. How was this compound discovered, and what were the initial criteria for its taxonomic classification?

this compound was isolated from Actinomadura parvosata through fermentation screening and bioactivity-guided fractionation. Taxonomic classification relied on 16S rRNA sequencing, fatty acid profiling, and morphological analysis of the producing strain. Key criteria included its ability to inhibit Gram-positive bacteria (e.g., S. aureus) and distinct chromatographic behavior compared to other glycopeptides .

Q. What experimental methodologies are standard for assessing this compound’s antimicrobial activity?

Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) are standard. For example:

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported MIC values across studies?

Discrepancies in MIC data (e.g., 0.2–50 μg/ml for MRSA) often arise from variations in assay conditions (pH, cation concentration), inoculum size, or strain-specific resistance mechanisms (e.g., altered cell wall precursor composition). To address this, standardize protocols using CLSI M07-A10 guidelines and include control strains (e.g., ATCC 29213 for S. aureus). Cross-validate results with molecular docking studies to assess binding affinity changes .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

Stability studies should simulate in vivo conditions:

- pH stability : Incubate this compound in buffers (pH 4–8) and analyze degradation via HPLC.

- Serum binding : Use ultrafiltration to measure protein-binding affinity.

- Metabolic fate : Employ liver microsome assays to identify cytochrome P450-mediated modifications. Data should be compared to pharmacokinetic parameters (e.g., half-life) from rodent models .

Q. How can structural modifications enhance this compound’s efficacy against vancomycin-resistant strains?

Structure-activity relationship (SAR) studies suggest that modifying the disaccharide moiety or introducing lipophilic side chains improves penetration into Gram-positive biofilms. For example, alkylation at the C-terminal position increases activity against VanB-type resistant Enterococci. Semi-synthetic analogs should be screened using combinatorial chemistry and molecular dynamics simulations to predict binding to D-Ala-D-Lac .

Q. What strategies mitigate cytotoxicity in this compound derivatives while retaining antimicrobial activity?

Toxicity profiling in mammalian cell lines (e.g., HEK293) is essential. Derivative libraries can be screened for reduced hemolytic activity via erythrocyte lysis assays. Computational models (e.g., QSAR) help identify pharmacophores associated with cytotoxicity. For example, reducing the number of chlorine atoms or introducing polar groups decreases membrane disruption .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s mechanism of action?

While this compound primarily inhibits cell wall synthesis, some studies suggest secondary effects on membrane potential. To resolve this, combine transcriptional profiling (RNA-seq) of treated bacteria with fluorescence-based membrane integrity assays. Principal component analysis (PCA) can distinguish primary vs. secondary mechanisms .

Q. What statistical approaches are recommended for comparative studies of this compound analogs?

Use multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to compare MICs, cytotoxicity, and pharmacokinetic parameters across analogs. Machine learning algorithms (e.g., random forest) can prioritize compounds with optimal bioactivity-toxicity ratios .

Experimental Reproducibility

Q. How can researchers ensure reproducibility in this compound biosynthesis studies?

Document fermentation conditions (e.g., media composition, aeration, temperature) and purification steps (e.g., HPLC gradients, column specifications). Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and adhere to MIAMI guidelines for natural product reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.